molecular formula C12H21NO4 B558791 trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 209128-50-7

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B558791
M. Wt: 243,31 g/mole
InChI Key: QJEQJDJFJWWURK-RKDXNWHRSA-N
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Description

Trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as TBCA, is an important organic compound used in the synthesis of a variety of compounds. It is a cyclic carboxylic acid with a tert-butoxycarbonylamino group attached to the cyclohexane ring .


Synthesis Analysis

While specific synthesis methods for trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid were not found in the search results, related compounds such as trans-2-tert-butylcyclohexanol have been synthesized using economical auxiliaries . Another related compound, trans-4-amino-1-cyclohexanecarboxylic acid derivatives, have been prepared using industrially feasible processes .


Molecular Structure Analysis

The molecular formula of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is C12H21NO4. The InChI code is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 . The compound has a molecular weight of 243.30 g/mol .


Physical And Chemical Properties Analysis

Trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is a white to yellow powder or crystals . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : This compound is used in the synthesis of dipeptides. It’s a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which are used as starting materials in dipeptide synthesis .
  • Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Deprotection of Boc Amino Acids

  • Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . The process involves the use of a thermally stable Ionic Liquid .
  • Methods of Application or Experimental Procedures : The method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Application 3: Extraction of Water Soluble Polar Organic Molecules

  • Summary of the Application : This compound is used in the extraction of water soluble polar organic molecules using ionic liquids . The process involves the use of a thermally stable Ionic Liquid .
  • Methods of Application or Experimental Procedures : The method for extraction of water soluble polar organic molecules using ionic liquids is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect . The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Safety And Hazards

The compound is classified as an irritant . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

CAS RN

233661-54-6
Record name (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID
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